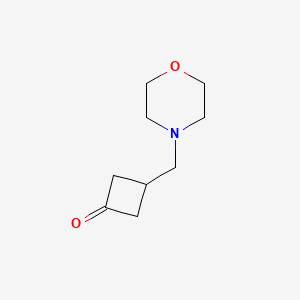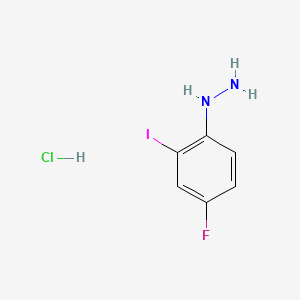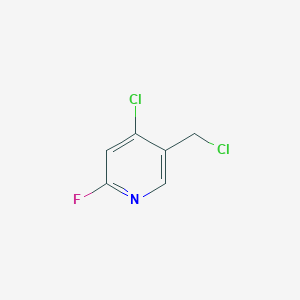![molecular formula C18H27BN2O7 B13929494 [4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)
[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid typically involves the reaction of 4-(4-tert-butoxycarbonylpiperazin-1-yl)benzoic acid with boronic acid derivatives under specific conditions. The reaction often requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its ability to form stable bonds with various biological molecules makes it a candidate for drug design and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role in facilitating efficient and selective chemical reactions is crucial for manufacturing high-performance materials .
Mecanismo De Acción
The mechanism of action of [4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid primarily involves its participation in Suzuki–Miyaura coupling reactions. The compound acts as a boronic acid reagent, undergoing transmetalation with a palladium catalyst. This process forms a new carbon-carbon bond, which is essential for constructing complex organic structures .
Comparación Con Compuestos Similares
- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid
Uniqueness: What sets [4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid apart from similar compounds is its specific structure, which allows for unique reactivity and selectivity in chemical reactions. Its tert-butoxycarbonyl group provides steric hindrance, enhancing its stability and making it a valuable reagent in various synthetic applications .
Propiedades
Fórmula molecular |
C18H27BN2O7 |
|---|---|
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
[3,5-dimethoxy-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C18H27BN2O7/c1-18(2,3)28-17(23)21-8-6-20(7-9-21)16(22)15-13(26-4)10-12(19(24)25)11-14(15)27-5/h10-11,24-25H,6-9H2,1-5H3 |
Clave InChI |
PTVNONLQJGSFOQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)OC)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide](/img/structure/B13929433.png)

![4-Bromo-3-(cyclopropylmethyl)benzo[B]thiophene](/img/structure/B13929443.png)


![3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one](/img/structure/B13929471.png)





